

Application Notes and Protocols: Z-VAD-FMK

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Compound of Interest

Compound Name: Z-Gmca

Cat. No.: B13917337

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Introduction

Z-VAD-FMK (carbobenzoxy-valyl-alanyl-aspartyl-[O-methyl]-fluoromethylketone) is a potent, cell-permeable, and irreversible pan-caspase inhibitor.^{[1][2][3]} It is widely utilized in biological research to prevent apoptosis or programmed cell death by binding to the catalytic site of caspase proteases.^{[1][2][3]} This document provides detailed protocols for the preparation, storage, and application of Z-VAD-FMK in experimental settings. Given the initial ambiguity of "Z-Gmca," it is presumed that the intended compound was the well-characterized caspase inhibitor, Z-VAD-FMK.

Physicochemical and Storage Information

Proper handling and storage of Z-VAD-FMK are crucial for maintaining its stability and efficacy. The compound is typically supplied as a lyophilized powder or a translucent film.^{[1][4]}

Property	Value	Source
Molecular Formula	$C_{22}H_{30}FN_3O_7$	[1]
Molecular Weight	467.5 g/mol	[1]
Purity	≥95% (UHPLC)	[1]
Form	Lyophilized powder or translucent film	[1] [4]
Solubility	Soluble in DMSO (e.g., 10 mg/mL or 20 mM) and acetonitrile (10mg/ml)	[1] [5]
Shipping Condition	Room temperature	[1]
Long-term Storage (Lyophilized)	-20°C, desiccated	[4]
Storage of Stock Solution	-20°C or -80°C	[1] [6]
Stability (Lyophilized)	Up to 24 months at -20°C	[4]
Stability (Stock Solution)	Up to 6 months at -20°C; up to 2 years at -80°C. Avoid repeated freeze-thaw cycles.	[1] [6] [7]

Solution Preparation

1. Stock Solution Preparation (10 mM in DMSO):

Z-VAD-FMK is most commonly dissolved in high-purity (>99.9%) dimethyl sulfoxide (DMSO).[\[8\]](#)

- To prepare a 10 mM stock solution from 1 mg of lyophilized powder (MW: 467.5 g/mol), reconstitute in 213.9 μ L of DMSO.[\[4\]](#)
- For a 20 mM stock solution from 1 mg, use 107 μ L of DMSO.[\[8\]](#)
- Ensure the powder is completely dissolved by gentle vortexing.

- Store the stock solution in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3][4][6]

2. Working Solution Preparation:

- Dilute the stock solution in an appropriate buffer or cell culture medium to the desired final concentration immediately before use.
- The final concentration of DMSO in the cell culture should be kept low (typically $\leq 0.2\%$) to avoid solvent-induced toxicity.[8]

Experimental Protocols

Protocol 1: Inhibition of Apoptosis in Cell Culture

This protocol describes a general procedure for using Z-VAD-FMK to inhibit apoptosis induced by a chemical agent (e.g., etoposide, staurosporine, or camptothecin).

Materials:

- Cells of interest cultured in appropriate medium
- Apoptosis-inducing agent
- Z-VAD-FMK stock solution (10 mM in DMSO)
- Phosphate-buffered saline (PBS)
- Apoptosis detection kit (e.g., Annexin V staining, Caspase activity assay)

Procedure:

- Cell Seeding: Seed cells in a multi-well plate at a density appropriate for the assay and allow them to adhere and grow overnight.
- Pre-treatment with Z-VAD-FMK:
 - Prepare the working solution of Z-VAD-FMK by diluting the 10 mM stock solution in fresh cell culture medium. A typical working concentration ranges from 5 μM to 100 μM .[4] The

optimal concentration should be determined empirically for each cell type and experimental condition.

- Remove the old medium from the cells and replace it with the medium containing the desired concentration of Z-VAD-FMK.
- It is recommended to include a vehicle control (medium with the same final concentration of DMSO without Z-VAD-FMK).
- Incubate the cells for a pre-treatment period, typically 1 hour.[\[4\]](#)
- Induction of Apoptosis:
 - Add the apoptosis-inducing agent to the wells containing Z-VAD-FMK. For optimal inhibition, Z-VAD-FMK should be added at the same time as the apoptosis inducer.[\[2\]](#)[\[3\]](#)
 - Include a positive control (cells treated with the apoptosis inducer only) and a negative control (untreated cells).
 - Incubate for the time required to induce apoptosis (e.g., 3-5 hours for camptothecin or staurosporine).[\[3\]](#)[\[9\]](#)
- Apoptosis Assessment:
 - After the incubation period, harvest the cells.
 - Stain the cells using an apoptosis detection method, such as Annexin V-FITC and propidium iodide (PI) staining, followed by flow cytometry analysis.[\[9\]](#)[\[10\]](#)
 - Alternatively, measure caspase activity using a luminescent or fluorescent assay.[\[2\]](#)

Expected Results:

Cells pre-treated with Z-VAD-FMK should show a significant reduction in the markers of apoptosis (e.g., lower percentage of Annexin V-positive cells, reduced caspase activity) compared to cells treated with the apoptosis-inducing agent alone.

Protocol 2: Immunoprecipitation with Z-VAD-FMK Treatment

This protocol outlines the use of Z-VAD-FMK in an immunoprecipitation experiment to study protein interactions in the context of inhibited apoptosis.

Materials:

- Cells of interest
- Treatment reagents (e.g., TNF-alpha and Smac mimetic to induce necroptosis while inhibiting apoptosis)
- Z-VAD-FMK stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibody for immunoprecipitation
- Protein A/G magnetic beads or agarose beads
- Wash buffer
- Elution buffer
- SDS-PAGE and Western blotting reagents

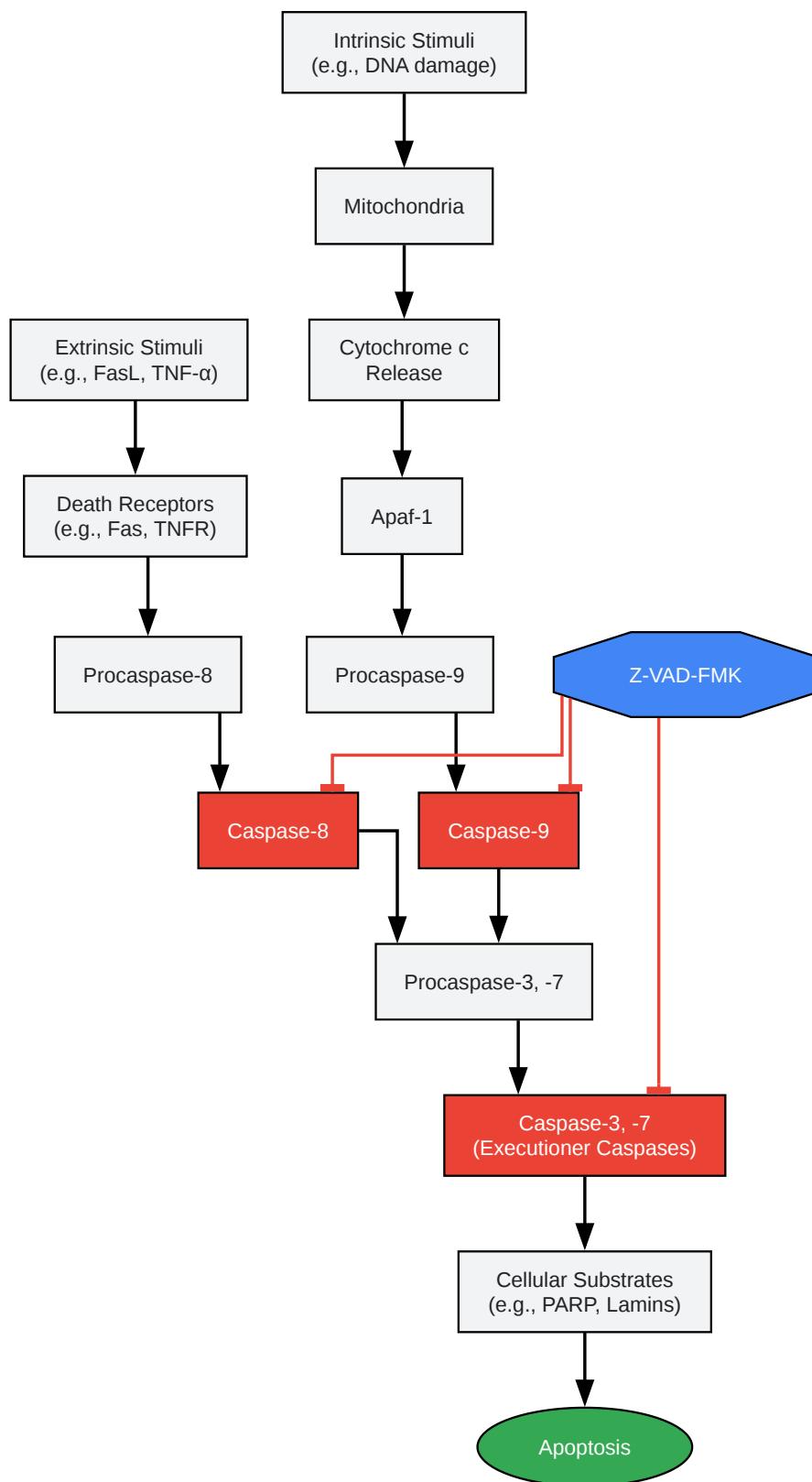
Procedure:

- Cell Treatment:
 - Culture cells to the desired confluency.
 - Treat the cells with the appropriate stimuli and Z-VAD-FMK. For example, treat L-929 cells with 20 ng/mL TNF-alpha, 100 nM Smac mimetic, and 20 μ M Z-VAD-FMK for 8 hours.
- Cell Lysis:

- After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G beads.
 - Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation.
 - Add protein A/G beads and incubate for another 1-2 hours.
 - Wash the beads several times with wash buffer.
- Elution and Western Blotting:
 - Elute the protein complexes from the beads using elution buffer.
 - Analyze the eluate by SDS-PAGE and Western blotting with the appropriate antibodies.

Signaling Pathway

Z-VAD-FMK functions by inhibiting caspases, which are the central executioners of apoptosis. The caspase cascade can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

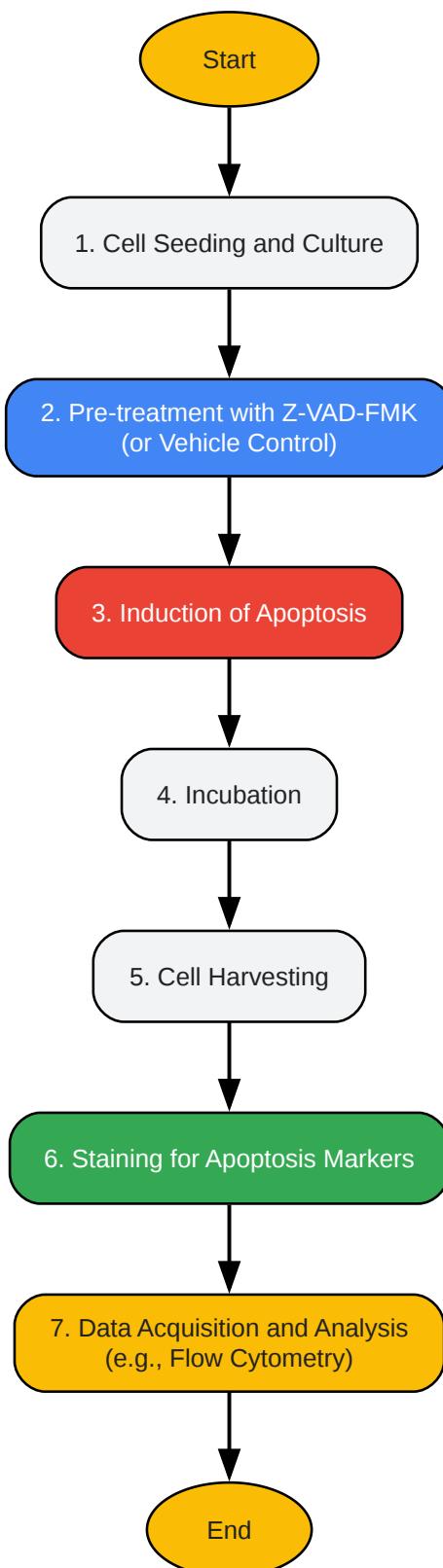


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Caption: The Caspase Signaling Pathway and the inhibitory action of Z-VAD-FMK.

Experimental Workflow

The following diagram illustrates a typical workflow for an experiment involving Z-VAD-FMK to study its anti-apoptotic effects.



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